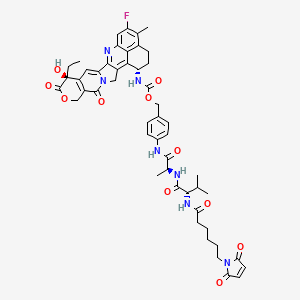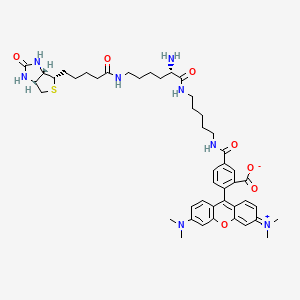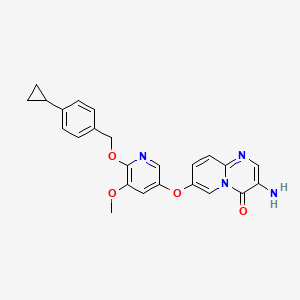
Cox-1/2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-1/2-IN-3 is a compound known for its inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-3 involves the preparation of 3-methylquinazoline 3-oxide derivatives. . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cox-1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinazoline.
Substitution: Halogen atoms on the quinazoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Cox-1/2-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of cyclooxygenase enzymes.
Biology: Investigated for its potential to modulate inflammatory pathways and its effects on cellular processes.
Mechanism of Action
Cox-1/2-IN-3 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, withdrawn from the market due to cardiovascular risks.
Quercetin: A natural flavonoid with moderate inhibitory effects on cyclooxygenase enzymes
Uniqueness
Cox-1/2-IN-3 is unique due to its dual inhibitory effects on both cyclooxygenase-1 and cyclooxygenase-2, whereas many other inhibitors are selective for one isoform. This dual inhibition can provide a broader anti-inflammatory effect but may also increase the risk of side effects .
Properties
Molecular Formula |
C14H8N2O8 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)-6-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(6-1-3-7(4-2-6)16(23)24)8-5-9(13(19)20)12(18)15-10(8)14(21)22/h1-5H,(H,15,18)(H,19,20)(H,21,22) |
InChI Key |
WUIAXPBPALKDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(NC(=O)C(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)



![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


